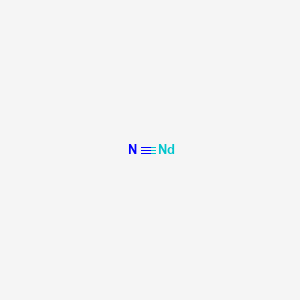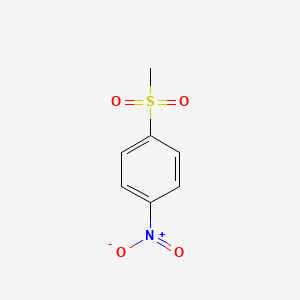
Neodymium nitride (NdN)
Overview
Description
Neodymium nitride (NdN) is a rare earth metal nitride that has gained significant attention in scientific research due to its unique properties. NdN is a semiconductor material that exhibits excellent thermal stability, high hardness, and good optical properties. Its unique properties make it an ideal material for various scientific research applications, including optoelectronics, spintronics, and catalysis.
Scientific Research Applications
Thermal Properties in Nuclear Applications
Neodymium mononitride (NdN) has been studied for its thermal properties in the context of nuclear applications. NdN pellets with varying porosities were compared with uranium mononitride (UN) due to NdN's presence in irradiated nitride fuels. NdN exhibits similar thermal expansion and specific heat capacity to UN, but its thermal conductivity decreases with increasing temperature, in contrast to UN (Adachi et al., 2008).
Catalysis
NdN has been incorporated into graphitic carbon nitride supported neodymium oxide nanocomposites, demonstrating effectiveness as a catalyst for the synthesis of certain organic compounds (Rahmatinejad & Naeimi, 2021).
Advanced Steel Design
NdN's role in advanced steel design has been highlighted, with Nd being a nitride-forming element used to improve the creep strength of ferritic/martensitic steels. Nd-rich precipitates in these steels have been examined, showing Nd's contribution to the strength and durability of the material (Shen et al., 2016).
Magnetic Properties
NdN's magnetic properties have been explored through neutron diffraction. NdN orders ferromagnetically at low temperatures, which is characteristic of most 4f nitrides. This research provides insights into the magnetic interactions and structures within NdN and related compounds (Schobinger-Papamantellos et al., 1973).
Near-Infrared Electroluminescence
Nd-doped gallium nitride thin films have demonstrated strong near-infrared electroluminescence at room temperature, indicating potential applications in optoelectronics. This finding opens up avenues for the use of NdN in light-emitting devices (Kim & Holloway, 2004).
Reactivity and Chemical Properties
The reactivity of NdN with various chemicals has been explored, providing insights into its chemical behavior. These studies help understand how NdN interacts in different chemical environments and its potential use in various chemical processes (Kuzyaev et al., 2017).
Optoelectronics and Photonics
NdN's potential in optoelectronics and photonics has been demonstrated through the study of Nd-doped silicon nitride films. This research highlights the material's applicability in developing silicon-based optical amplifiers and lasers (Li et al., 2011).
Mechanism of Action
Target of Action
Neodymium Nitride (NdN) is a chemical compound of neodymium and nitrogen . The primary targets of NdN are the neodymium (Nd) and nitrogen (N) atoms within the compound. Neodymium exhibits the +3 oxidation state and nitrogen exhibits the -3 oxidation state .
Mode of Action
The interaction between neodymium and nitrogen atoms in NdN results in the formation of a compound with a rock salt (cubic) crystal structure . In this structure, Nd3+ is bonded to six equivalent N3- atoms to form a mixture of edge and corner-sharing NdN6 octahedra .
Biochemical Pathways
It’s known that ndn is ferromagnetic, like other lanthanide nitrides such as gadolinium(iii) nitride, terbium(iii) nitride, and dysprosium(iii) nitride . This suggests that NdN may interact with magnetic fields and could potentially influence biochemical pathways that are sensitive to magnetic fields.
Result of Action
The primary result of NdN’s action is its ferromagnetic property . This means that NdN becomes magnetized in the presence of a magnetic field and retains its magnetization after the external magnetic field is removed. This property could have potential applications in various fields, such as the production of high-strength neodymium magnets .
Action Environment
The action of NdN can be influenced by environmental factors. For instance, the synthesis of NdN requires specific conditions, such as the presence of lithium nitride and anhydrous neodymium(III) chloride, and the removal of lithium chloride formed in the reaction . Furthermore, the stability of NdN may be affected by the presence of other compounds in the environment. For example, when neodymium is ignited in air (which contains nitrogen), it can produce other compounds, such as neodymium oxide, in addition to NdN .
Biochemical Analysis
Biochemical Properties
Neodymium compounds have been found to influence mitochondrial metabolism . The effect of neodymium(III) on mitochondrial metabolism has been studied from a thermokinetic perspective, and it was found that low levels of neodymium(III) promoted mitochondrial metabolic activity, whereas high levels had an inhibitory effect .
Cellular Effects
Neodymium compounds have been found to affect mitochondrial metabolism . Particularly, low levels of neodymium(III) were found to promote mitochondrial metabolic activity, whereas high levels had an inhibitory effect .
Molecular Mechanism
Research on neodymium compounds suggests that they can affect the respiratory chain of mitochondria .
Metabolic Pathways
Neodymium compounds have been found to affect mitochondrial metabolism .
Transport and Distribution
Research on neodymium isotopes suggests that they can be transported and distributed in the central North Pacific deep water .
Properties
IUPAC Name |
azanylidyneneodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMJQLNJCSIJCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NNd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067141 | |
| Record name | Neodymium nitride (NdN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder; [MSDSonline] | |
| Record name | Neodymium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9162 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
25764-11-8 | |
| Record name | Neodymium nitride (NdN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25764-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium nitride (NdN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025764118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium nitride (NdN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium nitride (NdN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5'-Dimethyl-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1581776.png)












